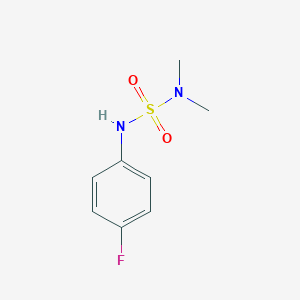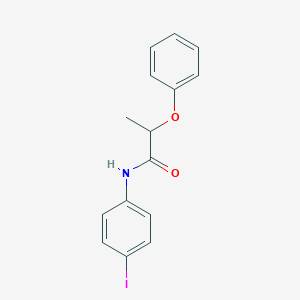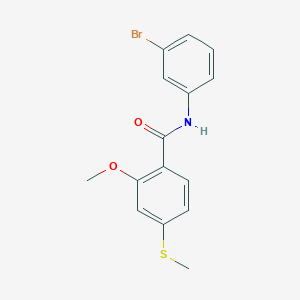![molecular formula C23H20N2O4 B411839 2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B411839.png)
2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound characterized by its unique structure, which includes a benzo[de]isoquinoline-1,3-dione core substituted with a 3-methoxy-phenyl group and a morpholin-4-yl group.
Méthodes De Préparation
The synthesis of 2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods often employ solventless conditions and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions to form corresponding quinones.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives .
Applications De Recherche Scientifique
2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of dopamine receptors, making it a potential candidate for antipsychotic drugs . The compound’s effects are mediated through binding to the receptor’s allosteric site, influencing neurotransmitter release and signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can be compared with other isoindoline-1,3-dione derivatives, such as:
Isoindoline-1,3-dione: A simpler analog with similar reactivity but fewer functional groups.
Benzo[de]isoquinoline-1,3-dione: Another derivative with different substitution patterns and applications.
4-Benzylideneisoquinoline-1,3(2H,4H)-dione: Known for its use in DNA topoisomerase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities .
Propriétés
Formule moléculaire |
C23H20N2O4 |
|---|---|
Poids moléculaire |
388.4g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H20N2O4/c1-28-16-5-2-4-15(14-16)25-22(26)18-7-3-6-17-20(24-10-12-29-13-11-24)9-8-19(21(17)18)23(25)27/h2-9,14H,10-13H2,1H3 |
Clé InChI |
GOTQYHSTPRKSHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
SMILES canonique |
COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-bromophenyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B411765.png)










